Hexamethylenetetramine, methiodide

Descripción general

Descripción

Métodos De Preparación

Hexamethylenetetramine is synthesized by the reaction of formaldehyde and ammonia, either in an aqueous medium or in the vapor phase . The reaction can be conducted in both gas phase and solution . For the preparation of hexamethylenetetramine, methiodide, the hexamethylenetetramine is reacted with methyl iodide under controlled conditions to form the methiodide salt.

Análisis De Reacciones Químicas

Hexamethylenetetramine, methiodide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler compounds.

Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Hydrolysis: In acidic media, hexamethylenetetramine hydrolyzes to release formaldehyde and ammonia.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Hexamethylenetetramine, methiodide serves as a reagent in organic synthesis. It is particularly notable in the following reactions:

- Duff Reaction : Used for the formylation of arenes.

- Sommelet Reaction : Converts benzyl halides to aldehydes.

- Delepine Reaction : Facilitates the synthesis of amines from alkyl halides .

These reactions highlight the compound’s role as a formyl carbon source, making it valuable in producing various organic compounds.

Medical Applications

In medicine, hexamethylenetetramine is utilized primarily as a urinary antiseptic and antibacterial medication. Under the name methenamine or hexamine, it is used to prevent recurrent urinary tract infections (UTIs). The drug acts by converting to formaldehyde in acidic urine, which exhibits antimicrobial properties against bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Medical Uses of Hexamethylenetetramine

| Application | Description |

|---|---|

| Urinary Antiseptic | Prevents recurrent UTIs; acts by releasing formaldehyde in acidic urine |

| Antibacterial Treatment | Effective against specific bacterial strains |

| Antiperspirant | Used in prosthetic devices to minimize perspiration |

Industrial Applications

Hexamethylenetetramine is widely used in the industrial sector for:

- Production of Resins : Acts as a hardening agent in phenolic resins used for brake linings and fireproof materials.

- Solid Fuels : Forms part of hexamine fuel tablets used in camping and military applications due to its high energy density and smokeless combustion properties .

- Food Additive : Approved as a preservative in certain regions (E239 in the EU) but not in others like the USA .

Table 2: Industrial Applications of Hexamethylenetetramine

| Application | Description |

|---|---|

| Resin Production | Hardener for phenolic resins |

| Solid Fuel | Component of hexamine fuel tablets |

| Food Preservative | Used as a preservative (E239) |

Case Study 1: Medical Efficacy

A systematic review assessed the effectiveness of methenamine for preventing UTIs among women. The study indicated that while methenamine was comparable to low-dose antibiotics, further research was warranted to establish its efficacy definitively .

Case Study 2: Environmental Impact

Research conducted on the environmental impacts of hexamine production highlighted concerns regarding ammonia emissions during manufacturing processes. The life cycle assessment revealed significant contributions to climate change and toxicity from ammonia .

Mecanismo De Acción

The mechanism of action of hexamethylenetetramine, methiodide involves the release of formaldehyde in acidic conditions. The formaldehyde acts as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms . The compound’s cage-like structure allows it to release formaldehyde slowly, providing a sustained antimicrobial effect.

Comparación Con Compuestos Similares

Hexamethylenetetramine, methiodide is similar to other compounds such as:

Urotropine: Another name for hexamethylenetetramine, it is used in similar applications.

Formin: A trade name for hexamethylenetetramine, used in various industrial applications.

This compound is unique in its ability to release formaldehyde slowly, making it particularly useful as a preservative and antimicrobial agent.

Propiedades

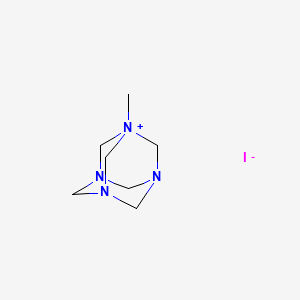

IUPAC Name |

1-methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h2-7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDTZZCWMQVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CN3CN(C1)CN(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860995 | |

| Record name | 1-Methyl-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50982-79-1 | |

| Record name | 1-Methyl-3,5,7-triaza-1-azoniatricyclo(3.3.1.13,7)decane iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050982791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.